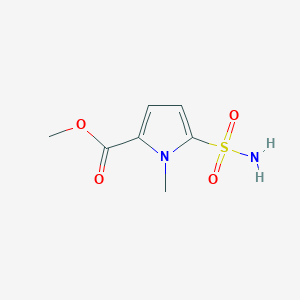

methyl 1-methyl-5-sulfamoyl-1h-pyrrole-2-carboxylate

Description

Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a sulfamoyl group at the 5-position, and a methyl carboxylate ester at the 2-position. The pyrrole core contributes aromaticity and planar geometry, while the sulfamoyl (-SO₂NH₂) and carboxylate (-COOCH₃) groups introduce polar and hydrogen-bonding functionalities. Its synthesis and characterization likely involve techniques such as NMR spectroscopy and X-ray crystallography, as evidenced by analogous studies on pyrrole and pyrazole derivatives .

Properties

IUPAC Name |

methyl 1-methyl-5-sulfamoylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVGJQIJFTXZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1S(=O)(=O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-sulfamoylpyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyrrole derivative with a sulfamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of methyl 1-methyl-5-sulfamoylpyrrole-2-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including the use of catalysts and solvents, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

methyl 1-methyl-5-sulfamoyl-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features. The compound's design allows for modifications that can lead to enhanced biological activity.

Key Findings:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related pyrrole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi .

- Anticancer Potential: The compound is being explored for its anticancer properties, with studies suggesting that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Cyclization Reactions: Utilized in the formation of new heterocyclic compounds.

- Functional Group Transformations: The sulfamoyl group can be modified to enhance the compound's reactivity or selectivity in subsequent reactions .

Case Study 1: Antimicrobial Evaluation

A series of pyrrole derivatives were synthesized from this compound to evaluate their antimicrobial properties. The synthesized compounds were tested against multiple bacterial strains, revealing promising activity:

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 15 mm | Antibacterial |

| Compound B | 12 mm | Antifungal |

| Compound C | 18 mm | Antibacterial |

These findings suggest that modifications to the pyrrole structure can lead to enhanced antimicrobial efficacy .

Case Study 2: Anticancer Activity

Research focused on evaluating the anticancer potential of this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized assays to assess cell viability and apoptosis:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 µM | Apoptosis Induction |

| MCF7 | 15 µM | Cell Cycle Arrest |

The results indicate that these compounds may serve as lead candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which methyl 1-methyl-5-sulfamoylpyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfamoyl group can play a crucial role in binding to target proteins, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of methyl 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylate to related compounds are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis based on substituent variations, heterocyclic frameworks, and methodologies used for characterization.

Table 1: Structural Comparison of this compound and Analogues

*Similarity scores derived from structural and functional group alignment relative to the target compound.

Key Findings

Heterocycle Influence :

- The pyrrole ring in the target compound exhibits aromaticity with lone-pair delocalization, contrasting with the pyrazole analogues (e.g., CAS 17827-60-0), which feature two adjacent nitrogen atoms. Pyrazoles generally exhibit higher dipole moments and altered hydrogen-bonding capabilities compared to pyrroles, affecting solubility and intermolecular interactions .

Functional Group Variations: Sulfamoyl vs. Ester Substituents: Replacement of the methyl carboxylate with an ethyl group (e.g., CAS 197079-26-8) increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Methodological Insights :

- Structural elucidation of these compounds relies on NMR spectroscopy (e.g., ¹H and ¹³C NMR for substituent identification, as in CAS 122181-85-5 ) and X-ray crystallography (e.g., analysis of ethyl carboxylate derivatives ). Software tools like SHELXL and ORTEP are critical for refining crystallographic data and visualizing anisotropic displacement ellipsoids .

Synthetic and Safety Considerations :

- The tert-butyl carboxylate analogue (CAS 146231-54-1) highlights the role of steric hindrance in stability and reactivity, with safety protocols emphasizing handling precautions for reactive intermediates .

Biological Activity

Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylate (CAS No. 883057-32-7) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by:

- Pyrrole Ring : A five-membered aromatic heterocycle containing nitrogen.

- Sulfamoyl Group : Enhances interaction with biological targets.

- Carboxylate Ester Group : May influence solubility and reactivity.

The compound's molecular formula is , with a molecular weight of approximately 206.23 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group plays a crucial role in binding to target proteins, which can modulate biochemical pathways involved in disease processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression.

- Antimicrobial Activity : Studies suggest it may disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Potentially induces apoptosis in cancer cells through various signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties, particularly against certain types of cancer cells.

A notable study assessed its effects on human breast cancer cell lines, revealing:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.0 |

| MDA-MB-231 | 8.5 |

These findings indicate that the compound may effectively inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound showed promising activity against resistant strains of bacteria, highlighting its potential for therapeutic use in treating infections caused by multidrug-resistant organisms .

- Anticancer Research :

- Mechanistic Insights :

Q & A

Q. What in silico tools predict metabolic pathways for this sulfonamide-containing compound?

- Methodology : Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism. For instance, sulfamoyl groups are prone to N-acetylation or oxidative cleavage, which can be validated via liver microsome assays .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.